Benzoic acid, 4-[2-(acetyloxy)-1-methylethyl]-, (S)- (9CI) Benzoic acid, 4-[2-(acetyloxy)-1-methylethyl]-, (S)- (9CI)
Brand Name: Vulcanchem
CAS No.: 145621-78-9
VCID: VC0115339
InChI: InChI=1S/C12H14O4/c1-8(7-16-9(2)13)10-3-5-11(6-4-10)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15)/t8-/m1/s1
SMILES: CC(COC(=O)C)C1=CC=C(C=C1)C(=O)O
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

Benzoic acid, 4-[2-(acetyloxy)-1-methylethyl]-, (S)- (9CI)

CAS No.: 145621-78-9

Main Products

VCID: VC0115339

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

Benzoic acid, 4-[2-(acetyloxy)-1-methylethyl]-, (S)- (9CI) - 145621-78-9

CAS No. 145621-78-9
Product Name Benzoic acid, 4-[2-(acetyloxy)-1-methylethyl]-, (S)- (9CI)
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name 4-[(2S)-1-acetyloxypropan-2-yl]benzoic acid
Standard InChI InChI=1S/C12H14O4/c1-8(7-16-9(2)13)10-3-5-11(6-4-10)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15)/t8-/m1/s1
Standard InChIKey YPILWADPKHBUMO-MRVPVSSYSA-N
Isomeric SMILES C[C@H](COC(=O)C)C1=CC=C(C=C1)C(=O)O
SMILES CC(COC(=O)C)C1=CC=C(C=C1)C(=O)O
Canonical SMILES CC(COC(=O)C)C1=CC=C(C=C1)C(=O)O
Synonyms Benzoic acid, 4-[2-(acetyloxy)-1-methylethyl]-, (S)- (9CI)
PubChem Compound 10036485
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator